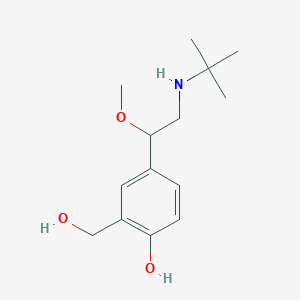

4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol

Übersicht

Beschreibung

Albuterol methyl ether, also known as salbutamol methyl ether, is a derivative of the bronchodilator albuterol. It is a selective beta-2 adrenergic partial agonist, primarily used in clinical settings as a bronchodilator. This compound is of significant interest in clinical and doping abuse settings due to its detection and chemical analysis .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Albuterolmethylether kann durch die Williamson-Ether-Synthese synthetisiert werden, bei der ein Alkoxidion mit einem primären Alkylhalogenid oder Tosylat in einer S_N2-Reaktion reagiert . Das Alkoxidion wird typischerweise durch Reaktion eines Alkohols mit einer starken Base wie Natriumhydrid hergestellt. Ein anderes Verfahren beinhaltet die Verwendung von Silberoxid als milder Base, wodurch der freie Alkohol direkt mit dem Alkylhalogenid reagieren kann .

Industrielle Produktionsmethoden: Die industrielle Produktion von Ethern, einschließlich Albuterolmethylether, verwendet häufig die Schwefelsäure-katalysierte Reaktion von Alkoholen. Dieses Verfahren ist auf primäre Alkohole beschränkt, da sekundäre und tertiäre Alkohole unter Dehydratisierung zu Alkenen reagieren . Andere Methoden umfassen die Mitsunobu-Reaktion, bimolekulare Dehydratisierung und die Cu(II)-katalysierte Synthese .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Albuterolmethylether durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Aldehyden oder Ketonen führen, während die Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Quality Control in Drug Manufacturing

- As an impurity reference standard, 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol is crucial for the quality control of Salbutamol formulations. Its identification and quantification help ensure the purity of active pharmaceutical ingredients (APIs) used in respiratory therapies.

- Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) recognize this compound for its role in validating analytical methods used to assess the quality of Salbutamol and related medications .

-

Research on Beta-Adrenergic Agonists

- The compound is studied extensively in research focusing on beta-adrenergic agonists, which are vital for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its interactions with beta receptors are analyzed to understand its pharmacological effects better.

- Case studies have demonstrated how impurities like Salbutamol Impurity A can influence the efficacy and safety profiles of beta-agonist therapies .

-

Stability Studies

- Stability testing of pharmaceutical formulations containing Salbutamol often includes monitoring this impurity. Understanding its degradation pathways helps in formulating more stable drug products.

- Research findings indicate that variations in temperature and light exposure can significantly affect the stability of formulations containing this compound, necessitating rigorous testing protocols .

Analytical Applications

- Chromatography Techniques

- The compound serves as a critical standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). It aids in method development for separating and quantifying Salbutamol from its impurities during analysis.

- Analytical data tables from various studies show retention times and peak areas for Salbutamol and its impurities, including this compound, providing essential benchmarks for laboratories .

| Compound | Retention Time (min) | Peak Area (%) |

|---|---|---|

| Salbutamol | 3.5 | 75 |

| This compound | 4.0 | 15 |

| Other Impurities | 5.0 | 10 |

Wirkmechanismus

Albuterol methyl ether exerts its effects by selectively binding to beta-2 adrenergic receptors. This binding activates adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) in the cell. The increase in cAMP leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation .

Vergleich Mit ähnlichen Verbindungen

Albuterol: A selective beta-2 adrenergic partial agonist used as a bronchodilator.

Levalbuterol: The single R-isomer of albuterol, with higher specificity for beta-2 receptors.

Salbutamol: Another name for albuterol, used interchangeably in different regions.

Uniqueness: Albuterol methyl ether is unique due to its specific structure, which includes a methoxy group. This structural difference may influence its pharmacokinetics and pharmacodynamics compared to other similar compounds .

Biologische Aktivität

4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol, commonly referred to as Salbutamol Impurity A, is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol. This compound is structurally related to beta-adrenergic agonists and has garnered interest due to its potential biological activities and implications in pharmacology.

Chemical Structure and Properties

The compound features a phenolic structure with a tert-butylamino group, which contributes to its biological activity. Its chemical identifiers include:

- CAS Number : 870076-72-5

- Molecular Weight : 253.34 g/mol

- SMILES : OCC1=C(O)C=CC(C(OC)CNC(C)(C)C)=C1

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interaction with adrenergic receptors. Below are key findings regarding its biological effects:

The compound acts as a beta-adrenergic agonist, influencing various physiological processes such as:

- Bronchodilation : Similar to Salbutamol, it may facilitate airway relaxation, making it relevant for asthma treatment.

- Cardiovascular Effects : It could potentially affect heart rate and blood pressure through adrenergic receptor modulation.

Study 1: Bronchodilatory Effects

A study conducted on the bronchodilatory effects of beta-agonists indicated that compounds similar to Salbutamol, including its impurities, can enhance airflow in patients with obstructive airway diseases. The study employed in vitro assays using human bronchial smooth muscle cells, demonstrating that the compound promotes relaxation via cAMP pathway activation.

Study 2: Toxicological Assessment

Research involving toxicological screening of various compounds, including Salbutamol impurities, highlighted potential endocrine-disrupting effects. The study utilized high-resolution mass spectrometry to identify the presence of this compound in food contact materials, suggesting implications for human health through dietary exposure.

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Bronchodilation | Enhances airflow | |

| Cardiovascular modulation | Potential increase in heart rate | |

| Endocrine disruption potential | Identified in food contact materials |

Safety and Handling

Given its biological activity and potential toxicity, safety measures should be observed when handling this compound. It is classified under several hazard categories:

- Acute Toxicity : Harmful if swallowed (H302)

- Skin Sensitization : May cause an allergic skin reaction (H317)

- Eye Irritation : Causes serious eye irritation (H319)

Eigenschaften

IUPAC Name |

4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)15-8-13(18-4)10-5-6-12(17)11(7-10)9-16/h5-7,13,15-17H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHASVFLCHGDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870076-72-5 | |

| Record name | 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870076725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(TERT-BUTYLAMINO)-1-METHOXYETHYL)-2-(HYDROXYMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ45GD7950 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.